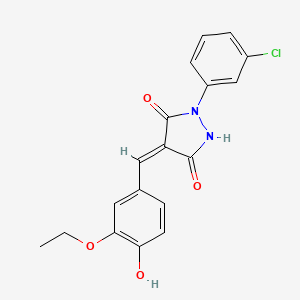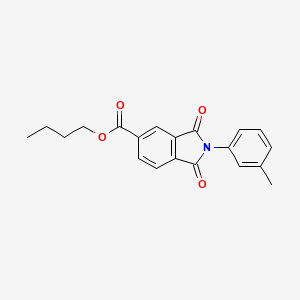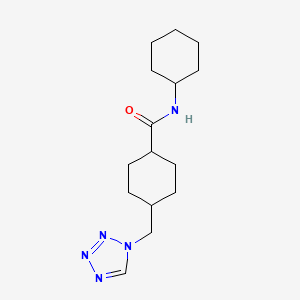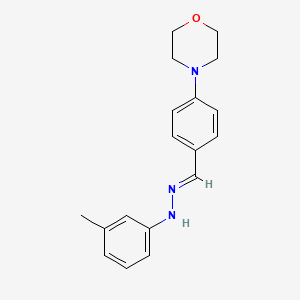![molecular formula C27H23N3O10 B14950683 (5E)-5-({[(4-methoxy-3-nitrophenyl)carbonyl]oxy}imino)-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate](/img/structure/B14950683.png)
(5E)-5-({[(4-methoxy-3-nitrophenyl)carbonyl]oxy}imino)-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-{[(4-METHOXY-3-NITROBENZOYL)OXY]IMINO}-3-METHYL-5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL 4-METHOXY-3-NITROBENZOATE is a complex organic molecule characterized by its unique structure and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-METHOXY-3-NITROBENZOYL)OXY]IMINO}-3-METHYL-5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL 4-METHOXY-3-NITROBENZOATE involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes nitration, esterification, and condensation reactions. For example, the nitration of methyl benzoate can be achieved using a mixture of concentrated sulfuric and nitric acids at low temperatures . Subsequent steps involve the esterification of the nitrobenzoic acid derivatives and their condensation with other intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[(4-METHOXY-3-NITROBENZOYL)OXY]IMINO}-3-METHYL-5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL 4-METHOXY-3-NITROBENZOATE: can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for catalytic hydrogenation, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
5-{[(4-METHOXY-3-NITROBENZOYL)OXY]IMINO}-3-METHYL-5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL 4-METHOXY-3-NITROBENZOATE: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-{[(4-METHOXY-3-NITROBENZOYL)OXY]IMINO}-3-METHYL-5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL 4-METHOXY-3-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro and methoxy groups play a crucial role in its biological activity, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other nitrobenzoate derivatives and naphthalene-based molecules. These compounds share structural similarities but may differ in their functional groups and overall activity.
Uniqueness
The uniqueness of 5-{[(4-METHOXY-3-NITROBENZOYL)OXY]IMINO}-3-METHYL-5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL 4-METHOXY-3-NITROBENZOATE lies in its specific combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C27H23N3O10 |
|---|---|
Molekulargewicht |
549.5 g/mol |
IUPAC-Name |
[(5E)-5-(4-methoxy-3-nitrobenzoyl)oxyimino-3-methyl-7,8-dihydro-6H-naphthalen-2-yl] 4-methoxy-3-nitrobenzoate |
InChI |
InChI=1S/C27H23N3O10/c1-15-11-19-16(14-25(15)39-26(31)17-7-9-23(37-2)21(12-17)29(33)34)5-4-6-20(19)28-40-27(32)18-8-10-24(38-3)22(13-18)30(35)36/h7-14H,4-6H2,1-3H3/b28-20+ |
InChI-Schlüssel |
ZTYHMKZHHOFWBJ-VFCFBJKWSA-N |
Isomerische SMILES |
CC1=CC\2=C(CCC/C2=N\OC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C=C1OC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC2=C(CCCC2=NOC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C=C1OC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[2,3-b]pyridin-3-amine, 4-trifluoromethyl-2-(4-methylbenzoyl)-6-(2-thienyl)-](/img/structure/B14950612.png)

![N-tert-butyl-2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoacetamide](/img/structure/B14950622.png)
![3-cyclohexyl-1-hydroxy-1-(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)urea](/img/structure/B14950623.png)
![5-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(4-bromophenyl)-5-oxopentanamide](/img/structure/B14950628.png)

![N,N'-ethane-1,2-diylbis(2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide)](/img/structure/B14950642.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B14950647.png)

![N-benzyltricyclo[4.3.1.1~3,8~]undecane-1-carbothioamide](/img/structure/B14950652.png)
![N'~1~,N'~2~-bis{(E)-[3-methyl-1-(2-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}ethanedihydrazide](/img/structure/B14950657.png)
![N'-[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamimidothioate](/img/structure/B14950658.png)
![2-Amino-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B14950659.png)
